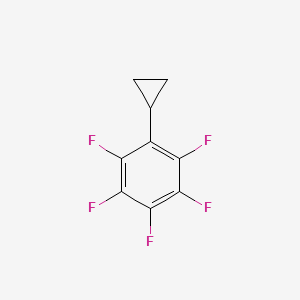
1-Cyclopropyl-2,3,4,5,6-pentafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2,3,4,5,6-pentafluorobenzene is an organic compound with the molecular formula C9H5F5 It is characterized by a benzene ring substituted with five fluorine atoms and a cyclopropyl group
Preparation Methods
The synthesis of 1-Cyclopropyl-2,3,4,5,6-pentafluorobenzene typically involves the cyclopropylation of pentafluorobenzene. One common method includes the reaction of pentafluorobenzene with cyclopropyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .
Chemical Reactions Analysis
1-Cyclopropyl-2,3,4,5,6-pentafluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the electron-withdrawing nature of the fluorine atoms, the compound can undergo nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The cyclopropyl group can be oxidized to form cyclopropanone derivatives, while reduction reactions can lead to the formation of cyclopropyl-substituted benzene derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pentafluorobenzene derivative.
Scientific Research Applications
1-Cyclopropyl-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets in novel ways.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2,3,4,5,6-pentafluorobenzene largely depends on its interaction with specific molecular targets. The electron-withdrawing fluorine atoms and the strained cyclopropyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-Cyclopropyl-2,3,4,5,6-pentafluorobenzene can be compared with other fluorinated benzene derivatives, such as:
Bromopentafluorobenzene: Similar in structure but with a bromine atom instead of a cyclopropyl group. It is used in different types of coupling reactions and has distinct reactivity.
Pentafluorobenzene: Lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain substitution reactions.
2,3,4,5,6-Pentafluoroallylbenzene: Contains an allyl group instead of a cyclopropyl group, leading to different reactivity and applications
Properties
Molecular Formula |
C9H5F5 |
|---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
1-cyclopropyl-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C9H5F5/c10-5-4(3-1-2-3)6(11)8(13)9(14)7(5)12/h3H,1-2H2 |
InChI Key |
RCPNLTULQJBJHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















